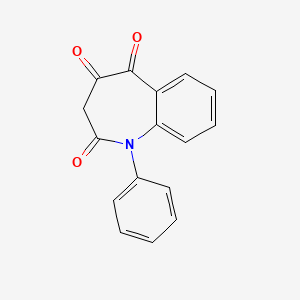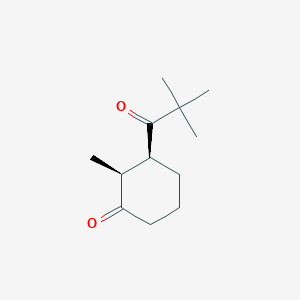![molecular formula C17H22N2O B14521646 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole CAS No. 62324-76-9](/img/structure/B14521646.png)
7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole, can be achieved through various methods. One common approach involves the cyclization of 2-aminophenones with hydroxylamine derivatives under mild conditions . Another method includes the use of aryne chemistry to transform acyl hydrazides into indazoles . These reactions are typically carried out under mild conditions, making them operationally simple and efficient.
Industrial Production Methods: Industrial production of indazole derivatives often involves large-scale synthesis using readily available starting materials. For example, the use of o-silylaryl triflates and diazo compounds has been reported for the large-scale synthesis of indazole derivatives . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds.
Chemical Reactions Analysis
Types of Reactions: 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced indazole derivatives.
Scientific Research Applications
7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in inflammatory processes . The compound may also interact with other molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Imidazole: Another nitrogen-containing heterocycle with broad biological activities.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Triazole: Widely used in antifungal medications and as a building block in organic synthesis.
Uniqueness: 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole stands out due to its unique structure, which imparts specific biological activities not commonly found in other indazole derivatives
Properties
CAS No. |
62324-76-9 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
7-hexoxy-4,5-dihydro-1H-benzo[g]indazole |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-10-20-15-8-9-16-13(11-15)6-7-14-12-18-19-17(14)16/h8-9,11-12H,2-7,10H2,1H3,(H,18,19) |
InChI Key |
ROWRUKGDJRPINO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C3=C(CC2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




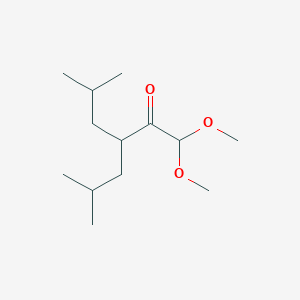
![N-[6-(Methylsulfanyl)hexyl]urea](/img/structure/B14521573.png)
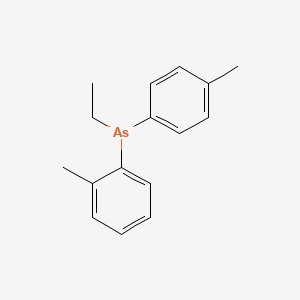
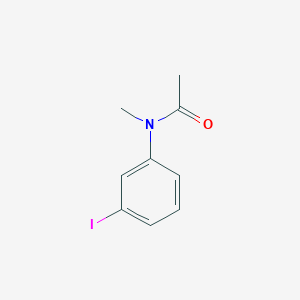
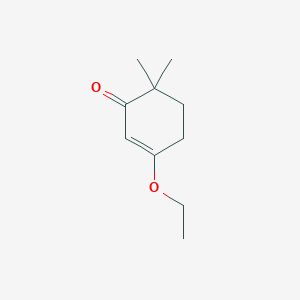
![3-[(4-Methoxyphenyl)methylidene]-6-nitro-2-benzofuran-1(3H)-thione](/img/structure/B14521590.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521607.png)
